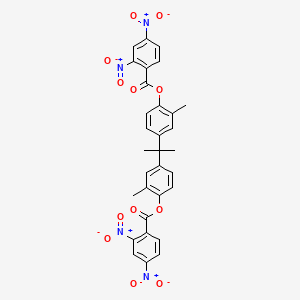
Propane-2,2-diylbis-2-methylbenzene-4,1-diyl bis(2,4-dinitrobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of multiple nitro groups and benzoyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 2,4-dinitrobenzoic acid with the corresponding alcohol derivative under acidic conditions. The reaction may be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate green chemistry principles, such as the use of ionic liquids and microwave irradiation, to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoyl compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-1-buten-2-yl 2,4-dinitrobenzoate: Shares similar nitro and benzoyl functionalities.
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Contains benzoyl and indole moieties.
1,2,4-Oxadiazoles: Heterocyclic compounds with nitrogen and oxygen atoms, exhibiting similar reactivity.
Uniqueness
4-(1-{4-[(2,4-DINITROBENZOYL)OXY]-3-METHYLPHENYL}-1-METHYLETHYL)-2-METHYLPHENYL 2,4-DINITROBENZOATE is unique due to its specific arrangement of nitro and benzoyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C31H24N4O12 |
|---|---|
Molekulargewicht |
644.5 g/mol |
IUPAC-Name |
[4-[2-[4-(2,4-dinitrobenzoyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C31H24N4O12/c1-17-13-19(5-11-27(17)46-29(36)23-9-7-21(32(38)39)15-25(23)34(42)43)31(3,4)20-6-12-28(18(2)14-20)47-30(37)24-10-8-22(33(40)41)16-26(24)35(44)45/h5-16H,1-4H3 |
InChI-Schlüssel |
CXBKRLXDJCVDTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10884230.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10884234.png)
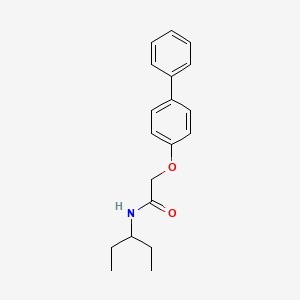
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10884246.png)
![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)
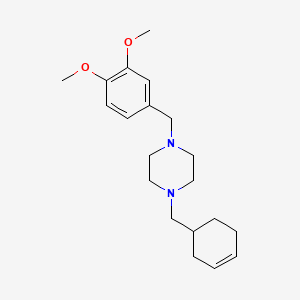
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884255.png)
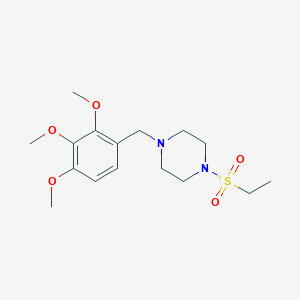
![1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884272.png)
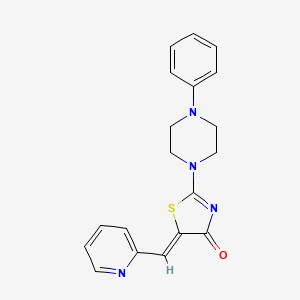
![2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B10884284.png)
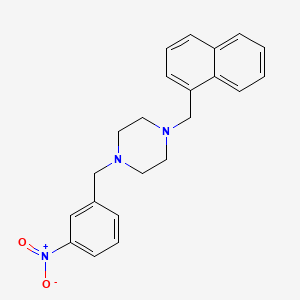
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)
